Chlorophyll a

Descripción general

Descripción

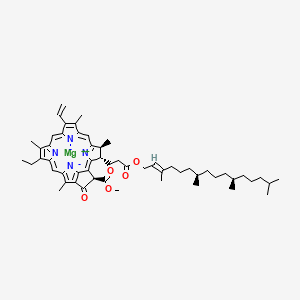

La Clorofila A es un pigmento verde que se encuentra en los cloroplastos de las plantas, algas y cianobacterias. Desempeña un papel crucial en la fotosíntesis, el proceso mediante el cual la energía luminosa se convierte en energía química. La Clorofila A absorbe la luz de forma más eficiente en las longitudes de onda violeta-azul y naranja-rojo y refleja la luz verde, lo que da a las plantas su característico color verde .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Clorofila A se puede extraer del material vegetal utilizando disolventes orgánicos como la acetona, el etanol o el metanol. El proceso de extracción suele implicar la molienda del material vegetal, seguida de la extracción con disolvente y la centrifugación para separar la clorofila de otros componentes vegetales .

Métodos de producción industrial: La producción industrial de Clorofila A implica la extracción a gran escala de fuentes vegetales, como las espinacas o las algas. El proceso incluye la recolección del material vegetal, el secado y la extracción con disolvente. La clorofila extraída se purifica posteriormente mediante técnicas como la cromatografía .

3. Análisis de las reacciones químicas

Tipos de reacciones: La Clorofila A sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La Clorofila A se puede oxidar para formar feofitina, un derivado libre de magnesio. Esta reacción suele producirse en condiciones ácidas.

Reducción: La Clorofila A se puede reducir para formar clorofilida, lo que implica la eliminación de la cadena fitol.

Sustitución: La Clorofila A puede sufrir reacciones de sustitución en las que el ion magnesio central se sustituye por otros iones metálicos

Productos principales:

Feofitina: Formada por la oxidación de la Clorofila A.

Clorofilida: Formada por la reducción de la Clorofila A.

Clorofilas sustituidas por metales: Formadas por reacciones de sustitución.

4. Aplicaciones de la investigación científica

La Clorofila A tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como tinte natural y en el estudio de las reacciones fotoquímicas.

Biología: Esencial para el estudio de la fotosíntesis y la fisiología vegetal.

Medicina: Investigada por sus posibles propiedades antiinflamatorias y antioxidantes

Industria: Utilizada en la industria alimentaria como colorante natural y en la vigilancia medioambiental para evaluar la calidad del agua

Análisis De Reacciones Químicas

Types of Reactions: Chlorophyll A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form pheophytin, a magnesium-free derivative. This reaction typically occurs under acidic conditions.

Reduction: this compound can be reduced to form chlorophyllide, which involves the removal of the phytol chain.

Substitution: this compound can undergo substitution reactions where the central magnesium ion is replaced by other metal ions

Major Products:

Pheophytin: Formed by the oxidation of this compound.

Chlorophyllide: Formed by the reduction of this compound.

Metal-substituted Chlorophylls: Formed by substitution reactions.

Aplicaciones Científicas De Investigación

Chlorophyll A has a wide range of applications in scientific research:

Chemistry: Used as a natural dye and in the study of photochemical reactions.

Biology: Essential for studying photosynthesis and plant physiology.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties

Industry: Used in the food industry as a natural colorant and in environmental monitoring to assess water quality

Mecanismo De Acción

La Clorofila A absorbe la energía lumínica y la transfiere al centro de reacción del fotosistema II en los cloroplastos. Esta energía se utiliza para impulsar la cadena de transporte de electrones, lo que lleva a la producción de trifosfato de adenosina y dinucleótido de adenina y nicotinamida fosfato, que son esenciales para la síntesis de carbohidratos a partir del dióxido de carbono y el agua .

Compuestos similares:

Clorofila B: Difiere de la Clorofila A en que tiene un grupo aldehído en lugar de un grupo metilo.

Clorofila C, D, E y F: Estas clorofilas tienen variaciones en sus cadenas laterales y se encuentran en diferentes tipos de algas y bacterias

Singularidad: La Clorofila A es singular por su capacidad de actuar como donante de electrones primario en la cadena de transporte de electrones durante la fotosíntesis. Es la clorofila más abundante en los organismos fotosintéticos oxigénicos y es esencial para la conversión de la energía lumínica en energía química .

Comparación Con Compuestos Similares

Chlorophyll B: Differs from Chlorophyll A by having an aldehyde group instead of a methyl group.

Chlorophyll C, D, E, and F: These chlorophylls have variations in their side chains and are found in different types of algae and bacteria

Uniqueness: this compound is unique in its ability to act as the primary electron donor in the electron transport chain during photosynthesis. It is the most abundant chlorophyll in oxygenic photosynthetic organisms and is essential for the conversion of light energy into chemical energy .

Propiedades

IUPAC Name |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHDLDRLWWWCB-AENOIHSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18025-08-6 | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

893.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy blue-black solid; [Merck Index], Solid | |

| Record name | Chlorophyll a | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-61-8 | |

| Record name | Chlorophyll a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 120 °C | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

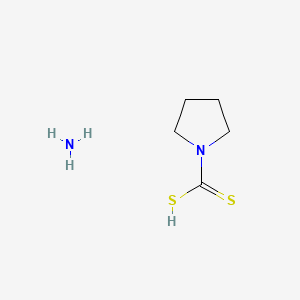

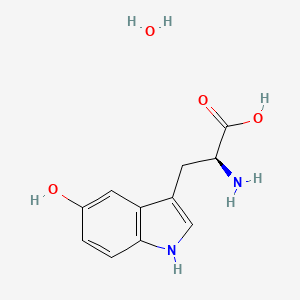

![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)